N,N'-dibutylcarbamimidothioic acid
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Overview
Description
N,N’-dibutylcarbamimidothioic acid is an organosulfur compound with the molecular formula C9H20N2S It is a derivative of thiourea, where the hydrogen atoms are replaced by butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-dibutylcarbamimidothioic acid can be synthesized through several methods. One common approach involves the reaction of butylamine with carbon disulfide under alkaline conditions. The reaction typically proceeds as follows:
Reactants: Butylamine and carbon disulfide.
Conditions: Alkaline medium, often using sodium hydroxide or potassium hydroxide.
Procedure: The butylamine is mixed with carbon disulfide in the presence of an alkaline catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of N,N’-dibutylcarbamimidothioic acid is complete.
Industrial Production Methods
In industrial settings, the production of N,N’-dibutylcarbamimidothioic acid may involve continuous processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-dibutylcarbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert N,N’-dibutylcarbamimidothioic acid to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiourea compounds.
Scientific Research Applications
N,N’-dibutylcarbamimidothioic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-dibutylcarbamimidothioic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, it can interact with proteins and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound of N,N’-dibutylcarbamimidothioic acid, with hydrogen atoms instead of butyl groups.
N,N’-dimethylthiourea: A similar compound with methyl groups instead of butyl groups.
N,N’-diethylthiourea: A compound with ethyl groups instead of butyl groups.
Uniqueness
N,N’-dibutylcarbamimidothioic acid is unique due to its butyl groups, which impart distinct chemical properties and reactivity compared to its analogs. These properties make it suitable for specific applications in research and industry.
Properties
IUPAC Name |
N,N'-dibutylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2S/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFQABQEJATQAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=NCCCC)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=NCCCC)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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